molecular formula C19H17N5O4S B2805763 N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894047-44-0

N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2805763
M. Wt: 411.44
InChI Key: BKXCUWHRQWJBCB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a chemical compound with a complex structure. Let’s explore its various aspects.



Molecular Structure Analysis

The molecular formula of this compound suggests that it contains a furan ring, a triazolopyridazine ring, and a thioacetamide group. The presence of the methoxy (OCH₃) substituents on the phenyl ring indicates potential bioactivity.



Chemical Reactions Analysis

Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, we can hypothesize potential reactions based on its functional groups. For instance, the thioacetamide group may undergo nucleophilic substitution or oxidation reactions.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound. These would include details such as melting point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Assessment

  • Antioxidant Ability : A derivative of 1,2,4-triazole-thiadiazine, similar to N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, demonstrated significant antioxidant ability, outperforming ascorbic acid in certain assays (Shakir, Ali, & Hussain, 2017).

  • Synthesis and Biological Activity : Research on the synthesis of related 1,2,4-triazole derivatives and their biological assessment highlighted the potential of these compounds for various biological applications, including pharmacological activities (Karpina et al., 2019).

Pharmacological Potential

  • Antiexudative Properties : Studies on pyrolin derivatives of 1,2,4-triazole demonstrated antiexudative properties, suggesting potential therapeutic applications (Chalenko et al., 2019).

  • Antiviral and Antitumoral Activity : Derivatives of 1,2,4-triazole were evaluated for their antiviral activity against HIV and antitumoral activity, showcasing the compound's multifaceted pharmacological applications (Khan et al., 2014).

Miscellaneous Applications

  • Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were assessed for insecticidal activity, indicating the potential use of similar compounds in agricultural applications (Fadda et al., 2017).

  • Antimicrobial Screening : Some derivatives of 1,2,4-triazole were screened for antimicrobial activity, demonstrating their potential in addressing bacterial and fungal infections (MahyavanshiJyotindra et al., 2011).

Safety And Hazards

As there are no direct safety data, caution should be exercised when handling or working with this compound. Always follow proper laboratory safety protocols.


Future Directions

Research on N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide should focus on:



  • Synthetic methods : Develop efficient and scalable synthetic routes.

  • Biological activity : Investigate potential pharmacological effects.

  • Structure-activity relationship (SAR) : Explore modifications to enhance bioactivity.

  • Toxicology : Assess safety and potential hazards.


properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-26-13-8-12(9-14(10-13)27-2)20-18(25)11-29-19-22-21-17-6-5-15(23-24(17)19)16-4-3-7-28-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXCUWHRQWJBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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